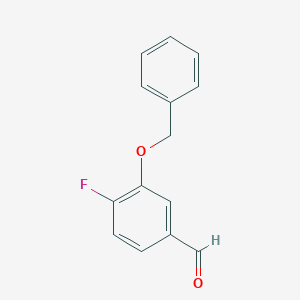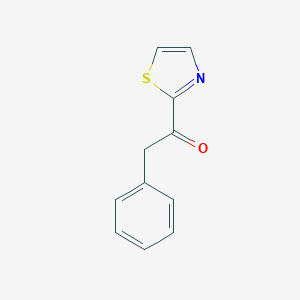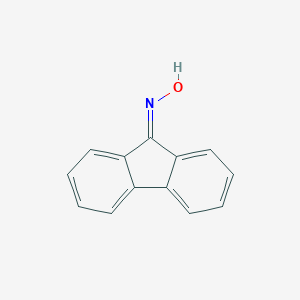
9-Fluorenonoxima
Descripción general
Descripción
9-Fluorenone oxime, also known as 9H-Fluoren-9-one oxime, is an organic compound with the molecular formula C₁₃H₉NO. It is derived from fluorenone and is characterized by the presence of an oxime functional group. This compound is notable for its applications in various fields, including organic synthesis and material science.
Aplicaciones Científicas De Investigación
9-Fluorenone oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Análisis Bioquímico
Biochemical Properties
9-Fluorenone Oxime has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been identified as an intermediate in the degradation of fluorene by the Pseudomonas sp. SMT-1 strain .
Cellular Effects
Its role in the degradation of fluorene suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 9-Fluorenone Oxime is complex and involves several steps. It is known to bind with certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Its role as an intermediate in fluorene degradation suggests that it may have long-term effects on cellular function .
Metabolic Pathways
9-Fluorenone Oxime is involved in the metabolic pathway of fluorene degradation . It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Fluorenone oxime can be synthesized through the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture and is carried out under reflux conditions. The general reaction is as follows:
9-Fluorenone+Hydroxylamine Hydrochloride→9-Fluorenone Oxime+Water+Sodium Chloride
Industrial Production Methods: Industrial production of 9-fluorenone oxime often involves the oxidation of fluorene to 9-fluorenone, followed by the oximation process. The oxidation can be achieved using various oxidizing agents such as potassium permanganate or sodium hypochlorite. The oximation step is similar to the laboratory synthesis, involving hydroxylamine hydrochloride and a base.
Types of Reactions:
Oxidation: 9-Fluorenone oxime can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form 9-fluorenone or other reduced products.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in an acidic environment.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of 9-fluorenone oxime.
Reduction: 9-Fluorenone.
Substitution: Substituted 9-fluorenone oxime derivatives.
Mecanismo De Acción
The mechanism of action of 9-fluorenone oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity and interaction with cellular receptors.
Comparación Con Compuestos Similares
Fluorenone: The parent compound of 9-fluorenone oxime, lacking the oxime group.
9-Fluorenol: The reduced form of 9-fluorenone.
Fluorenone derivatives: Compounds with various substituents on the fluorenone core.
Uniqueness: 9-Fluorenone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-fluoren-9-ylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNFEKVPRFZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175919 | |
| Record name | Fluorenone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2157-52-0 | |
| Record name | Fluorenone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorenone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2157-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorenone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Fluorenone oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQN5AH5VZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 9-Fluorenone oxime in the context of the provided research?
A1: The provided research primarily focuses on the photochemical properties of 9-Fluorenone oxime and its derivatives. These compounds serve as precursors for generating various radicals, particularly the fluorene-9-iminyl radical, through photolysis. These radicals are then studied using time-resolved techniques like TRIR and TREPR to understand their reactivity and behavior. [, , , ]
Q2: What happens when 9-Fluorenone oxime derivatives are exposed to UV light?
A2: Upon UV irradiation, 9-Fluorenone oxime derivatives undergo photolysis. This process typically results in the cleavage of specific bonds, leading to the generation of transient radical species. For instance, irradiation of 9-fluorenone oxime phenylglyoxylate leads to the formation of the benzoyl radical, carbon dioxide, and the fluorene-9-iminyl radical. [] Similarly, photolysis of 9-fluorenone oxime 2,2,2-trifluoroethyl oxalate yields the 2,2,2-trifluoroethoxycarbonyl radical and the fluorene-9-iminyl radical. []
Q3: How is Time-Resolved Infrared Spectroscopy (TRIR) used to study 9-Fluorenone oxime derivatives?
A3: TRIR is a valuable tool to monitor the short-lived intermediates generated during photolysis. For example, in the study of O-chlorooxalyl- and O-fluoroformyl-9-fluorenone oxime, TRIR allowed researchers to detect the formation of CO2 and the fluoroformyl radical (FCO*). [] The technique relies on the characteristic absorption of infrared light by specific chemical bonds, providing real-time information on the formation and decay of intermediates. [, ]
Q4: Can you elaborate on the reactivity of the fluoroformyl radical generated from a 9-Fluorenone oxime derivative?
A4: The fluoroformyl radical (FCO*), generated from O-fluoroformyl-9-fluorenone oxime, demonstrates rapid reactivity with acetonitrile, the solvent used in the study. This reaction leads to the formation of a fluoroformyl-functionalized iminyl radical. Interestingly, this radical exhibits slower reactivity with triplet molecular oxygen due to a calculated activation enthalpy barrier. []
Q5: How does Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy complement TRIR in these studies?
A5: While TRIR excels at identifying transient species with distinct IR chromophores, TREPR is particularly useful for detecting radicals. It provides information about their electronic structure and interactions. In the study of 9-fluorenone oxime phenylglyoxylate, TREPR confirmed the presence of the fluorene-9-iminyl radical and the benzoyl radical, which were not easily detectable by TRIR. [] This technique aids in confirming the identity and understanding the properties of radical species formed during photolysis. [, ]
Q6: Were there any computational studies conducted on these compounds, and what insights did they offer?
A6: Yes, computational methods were employed to study the conformational preferences of alkoxycarbonyl radicals generated from 9-Fluorenone oxime derivatives. Calculations suggested that these radicals could exist in s-trans or s-cis conformations with a significant energy barrier for interconversion. Comparing experimental TREPR spectra with simulated spectra based on these calculations allowed researchers to identify the specific conformer formed in each case. [] This highlights the role of computational chemistry in understanding the structure and behavior of transient intermediates.
Q7: Beyond photochemical radical generation, are there other applications of 9-Fluorenone oxime and its derivatives?
A7: Yes, 9-Fluorenone oxime derivatives have been explored for other applications. Research has investigated their potential as ataraxic agents. [] Additionally, 2-azido-9-fluorenone oxime has been studied for its mutagenic properties and its potential role in cell transformation. [, ]
Q8: What is the significance of understanding the photochemistry of 9-Fluorenone oxime and its derivatives?
A8: Understanding the photochemical behavior of 9-Fluorenone oxime and its derivatives is crucial for several reasons. It allows for:
- Developing controlled radical generation methods: This is important for applications in organic synthesis and polymer chemistry. []
- Studying transient intermediates: This provides fundamental insights into radical reactivity, kinetics, and reaction mechanisms. [, , ]
- Designing new photolabile protecting groups: This is relevant for applications in peptide synthesis and chemical biology. []
- Understanding potential biological activities: This is important for evaluating the safety and exploring potential applications of these compounds. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



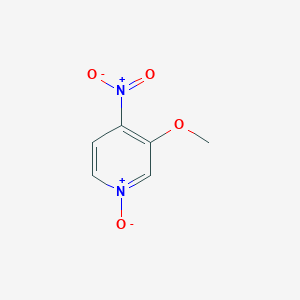
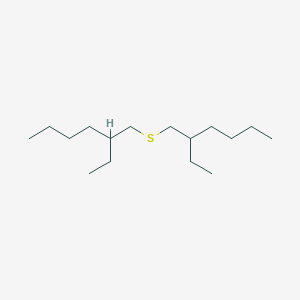
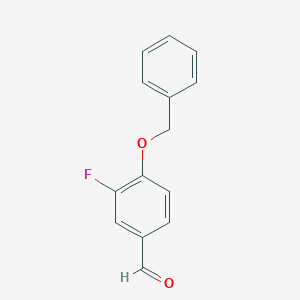

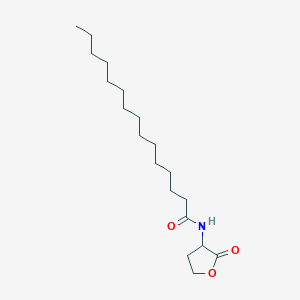
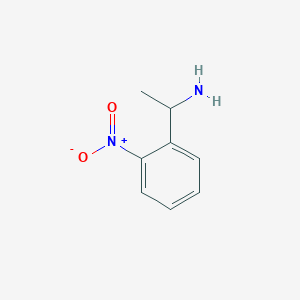
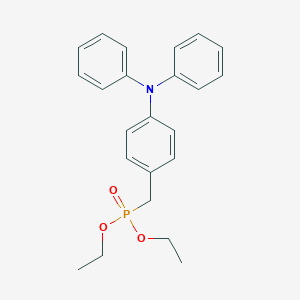

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)


